molecular formula C6H7IN2O2 B13061525 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

Cat. No.: B13061525
M. Wt: 266.04 g/mol
InChI Key: NQFJGJAYCLOXAK-UHFFFAOYSA-N
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Description

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound is characterized by the presence of an ethyl group at position 1, an iodine atom at position 5, and a carboxylic acid group at position 4. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a β-dicarbonyl compound, followed by iodination and carboxylation. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, alcohol derivatives, and coupled products with various functional groups .

Scientific Research Applications

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific bioactive derivative synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid
  • 1-ethyl-5-bromo-1H-pyrazole-4-carboxylic acid
  • 1-ethyl-5-chloro-1H-pyrazole-4-carboxylic acid

Uniqueness

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific reactions such as halogen exchange or coupling reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

IUPAC Name

1-ethyl-5-iodopyrazole-4-carboxylic acid

InChI

InChI=1S/C6H7IN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11)

InChI Key

NQFJGJAYCLOXAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)I

Origin of Product

United States

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